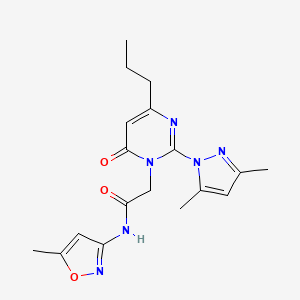

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Beschreibung

This compound features a pyrimidinone core substituted at position 2 with a 3,5-dimethylpyrazole moiety and at position 4 with a propyl chain. The acetamide group at position 1 is linked to a 5-methylisoxazole ring, contributing to its unique physicochemical and pharmacological profile.

Eigenschaften

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c1-5-6-14-9-17(26)23(10-16(25)20-15-8-13(4)27-22-15)18(19-14)24-12(3)7-11(2)21-24/h7-9H,5-6,10H2,1-4H3,(H,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWQQVQTWGUWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the isoxazole moiety.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Preparation of Pyrimidine Intermediate: The pyrimidine ring is typically synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling Reaction: The pyrazole and pyrimidine intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of Isoxazole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound is compared to two analogs with related scaffolds:

Physicochemical and Pharmacokinetic Insights

- Target Compound : The 5-methylisoxazole group likely improves aqueous solubility compared to Analog 2’s trifluoromethoxy phenyl group, which increases lipophilicity (LogP ~3.5 vs. ~4.2) . This may enhance oral bioavailability.

- Analog 1: The pyridazinone core and chlorinated substituent suggest stronger DNA-binding affinity but higher toxicity risks. The cyclopropylamide group may reduce metabolic degradation .

- Analog 2 : The trifluoromethoxy group enhances membrane permeability but could limit solubility, requiring formulation adjustments .

Hydrogen-Bonding and Crystal Packing

Analog 1’s pyridazinone and cyclopropylamide may form intramolecular H-bonds, reducing intermolecular interactions and altering crystallinity .

Research Findings and Implications

Challenges and Opportunities

- Solubility vs. Potency : The target compound’s balance between isoxazole-driven solubility and pyrazole-driven potency requires optimization. Analog 2’s trifluoromethoxy group exemplifies the trade-off between lipophilicity and bioavailability .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., chlorine in Analog 1) may increase oxidative metabolism, necessitating prodrug strategies .

Biologische Aktivität

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 320.36 g/mol. Its structure features a pyrazole ring, a pyrimidine moiety, and an isoxazole group, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

A study demonstrated that pyrazole derivatives could inhibit tumor growth by promoting apoptosis through pathways involving caspases and Bcl-2 family proteins . The compound's ability to target specific receptors or enzymes involved in cancer progression is also a focus of ongoing research.

Anti-inflammatory Effects

The compound has exhibited anti-inflammatory properties in vitro. Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have been reported to possess higher selectivity for COX-2 over COX-1, potentially leading to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microbes .

Case Studies and Research Findings

The biological activities of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Selective inhibition of COX enzymes reduces inflammation.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.